(Z)-2-(8-Heptadecenyl)-4,5-dihydro-1-(2-hydroxyethyl)-1-methyl-1H-imidazolium methyl sulphate
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Overview
Description
(Z)-2-(8-Heptadecenyl)-4,5-dihydro-1-(2-hydroxyethyl)-1-methyl-1H-imidazolium methyl sulphate is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes an imidazolium core, a hydroxyethyl group, and a heptadecenyl chain, making it a subject of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-(8-Heptadecenyl)-4,5-dihydro-1-(2-hydroxyethyl)-1-methyl-1H-imidazolium methyl sulphate typically involves multiple steps:
Formation of the Imidazolium Core: The initial step involves the synthesis of the imidazolium core through the reaction of an appropriate imidazole derivative with a methylating agent under controlled conditions.
Attachment of the Heptadecenyl Chain: The heptadecenyl chain is introduced via a nucleophilic substitution reaction, where the imidazolium core reacts with a heptadecenyl halide.
Introduction of the Hydroxyethyl Group: The hydroxyethyl group is added through an alkylation reaction, where the imidazolium derivative reacts with an ethylene oxide or a similar reagent.
Formation of the Methyl Sulphate Salt: The final step involves the formation of the methyl sulphate salt by reacting the imidazolium compound with methyl sulphate under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyethyl group, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the imidazolium core, potentially converting it to a dihydroimidazole derivative.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like thiols, amines, or halides can be employed under appropriate conditions.
Major Products
Oxidation: Aldehydes, carboxylic acids.
Reduction: Dihydroimidazole derivatives.
Substitution: Functionalized heptadecenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, (Z)-2-(8-Heptadecenyl)-4,5-dihydro-1-(2-hydroxyethyl)-1-methyl-1H-imidazolium methyl sulphate is studied for its potential as a catalyst in organic reactions, particularly in ionic liquid-based catalysis.
Biology
In biological research, this compound is explored for its antimicrobial properties, with studies investigating its effectiveness against various bacterial and fungal strains.
Medicine
In medicine, the compound is being researched for its potential use in drug delivery systems, owing to its unique structural features that may enhance the solubility and stability of therapeutic agents.
Industry
In industrial applications, this compound is considered for use in the formulation of specialty chemicals, including surfactants and emulsifiers.
Mechanism of Action
The mechanism of action of (Z)-2-(8-Heptadecenyl)-4,5-dihydro-1-(2-hydroxyethyl)-1-methyl-1H-imidazolium methyl sulphate involves its interaction with cellular membranes, leading to disruption of membrane integrity in microbial cells. The compound’s amphiphilic nature allows it to insert into lipid bilayers, causing increased permeability and eventual cell lysis.
Comparison with Similar Compounds
Similar Compounds
- (Z)-2-(8-Heptadecenyl)-4,5-dihydro-1-(2-hydroxyethyl)-1-methyl-1H-imidazolium chloride
- (Z)-2-(8-Heptadecenyl)-4,5-dihydro-1-(2-hydroxyethyl)-1-methyl-1H-imidazolium bromide
Uniqueness
Compared to its chloride and bromide counterparts, (Z)-2-(8-Heptadecenyl)-4,5-dihydro-1-(2-hydroxyethyl)-1-methyl-1H-imidazolium methyl sulphate exhibits enhanced solubility in polar solvents and improved thermal stability, making it more suitable for certain industrial and research applications.
Properties
CAS No. |
60875-26-5 |
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Molecular Formula |
C24H48N2O5S |
Molecular Weight |
476.7 g/mol |
IUPAC Name |
2-[2-[(Z)-heptadec-8-enyl]-1-methyl-4,5-dihydroimidazol-1-ium-1-yl]ethanol;methyl sulfate |
InChI |
InChI=1S/C23H45N2O.CH4O4S/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-23-24-19-20-25(23,2)21-22-26;1-5-6(2,3)4/h10-11,26H,3-9,12-22H2,1-2H3;1H3,(H,2,3,4)/q+1;/p-1/b11-10-; |
InChI Key |
TUSDSZOJVXFPSY-GMFCBQQYSA-M |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCC1=NCC[N+]1(C)CCO.COS(=O)(=O)[O-] |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC1=NCC[N+]1(C)CCO.COS(=O)(=O)[O-] |
Origin of Product |
United States |
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